REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]1=[O:15].[H][H]>O1CCCC1.[Pd]>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][C:3](=[O:15])[N:2]2[CH3:1]
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=CC2=C(C=CC=C12)[N+](=O)[O-])=O
|
Name
|
stainless steel
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a nylon membrane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
EtOH (22 mL) was added
|
Type
|
CUSTOM
|
Details
|
the yellow slurry was sonicated for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with EtOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
The yellow solid was dried in a vacuum oven at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CC(N(C2=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.04 mmol | |
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |